molecular formula C24H20N2O B8644526 2-[1-(triphenylmethyl)-1H-imidazol-2-yl]acetaldehyde

2-[1-(triphenylmethyl)-1H-imidazol-2-yl]acetaldehyde

Cat. No. B8644526
M. Wt: 352.4 g/mol
InChI Key: MBRLMJMDPRIZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(triphenylmethyl)-1H-imidazol-2-yl]acetaldehyde is a useful research compound. Its molecular formula is C24H20N2O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

2-(1-tritylimidazol-2-yl)acetaldehyde

InChI

InChI=1S/C24H20N2O/c27-19-16-23-25-17-18-26(23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,17-19H,16H2

InChI Key

MBRLMJMDPRIZOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 M of n-Butyllithium in hexane (7.5 mL) was added dropwise to a solution of 2-Methyl-1-trityl-1H-imidazole (3.244 g, 10.00 mmol) in Tetrahydrofuran (100.0 mL, 1233 mmol) at −76° C. The dark red mixture was stirred for 45 min. Ethyl formate (4.039 mL, 50.00 mmol) was added quickly and the mixture (turned yellowish) was stirred for 20 min. 6 ml of 5% aq. citric acid were added and the mixture was mixed with 60 ml of aq citric acid and extracted with ethyl acetate. The organic layer was washed with water, brine, dried over MgSO4 and concentrated in vacuum. Pale yellow semisolid material (2.025 g, 57.5%) was used in the next step without further purification.
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0 (± 1) mol
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3.244 g
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reactant
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100 mL
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reactant
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7.5 mL
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solvent
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4.039 mL
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reactant
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6 mL
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60 mL
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reactant
Reaction Step Four

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